Butyl 4-({[5-chloro-2-(propylsulfonyl)pyrimidin-4-yl]carbonyl}amino)benzoate
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Overview
Description
BUTYL 4-[5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-AMIDO]BENZOATE is a complex organic compound that belongs to the class of benzoates This compound is characterized by the presence of a butyl group, a chlorinated pyrimidine ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 4-[5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-AMIDO]BENZOATE typically involves multi-step organic reactions. The process begins with the chlorination of a pyrimidine derivative, followed by the introduction of a sulfonyl group through sulfonation. The final step involves the esterification of the benzoate with a butyl group under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography.
Chemical Reactions Analysis
Types of Reactions
BUTYL 4-[5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-AMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The chlorinated pyrimidine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Scientific Research Applications
BUTYL 4-[5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-AMIDO]BENZOATE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of BUTYL 4-[5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-AMIDO]BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The chlorinated pyrimidine ring may also participate in binding interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[5-chloro-2-(propane-1-sulfonyl)pyrimidine-4-amido]benzoate
- Ethyl 4-[5-chloro-2-(propane-1-sulfonyl)pyrimidine-4-amido]benzoate
- Propyl 4-[5-chloro-2-(propane-1-sulfonyl)pyrimidine-4-amido]benzoate
Uniqueness
BUTYL 4-[5-CHLORO-2-(PROPANE-1-SULFONYL)PYRIMIDINE-4-AMIDO]BENZOATE is unique due to the presence of the butyl group, which can influence its solubility, reactivity, and overall biological activity compared to its methyl, ethyl, and propyl analogs. The specific arrangement of functional groups in this compound also contributes to its distinct chemical and physical properties.
Properties
Molecular Formula |
C19H22ClN3O5S |
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Molecular Weight |
439.9 g/mol |
IUPAC Name |
butyl 4-[(5-chloro-2-propylsulfonylpyrimidine-4-carbonyl)amino]benzoate |
InChI |
InChI=1S/C19H22ClN3O5S/c1-3-5-10-28-18(25)13-6-8-14(9-7-13)22-17(24)16-15(20)12-21-19(23-16)29(26,27)11-4-2/h6-9,12H,3-5,10-11H2,1-2H3,(H,22,24) |
InChI Key |
CMPJYACKLAXOOP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=NC(=NC=C2Cl)S(=O)(=O)CCC |
Origin of Product |
United States |
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